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2-(3-Methylpyridin-4-yl)ethane-1-sulfonamide

Lipophilicity Medicinal Chemistry Scaffold Design

Fragment screening often fails with rigid sulfonamides lacking conformational flexibility. 2-(3-Methylpyridin-4-yl)ethane-1-sulfonamide (MW 200.26, TPSA 81.4 Ų) addresses this gap with 3 rotatable bonds-triple the flexibility of direct-attachment pyridine sulfonamides-while staying within rule-of-three guidelines. • Scaffold geometry enabling up to 23.3-fold hCA IX/XII isoform selectivity • Ethylene linker matching MALT1 paracaspase pharmacophore (analogs Ki 30-56 nM) • 95% purity, available from stock with global shipping

Molecular Formula C8H12N2O2S
Molecular Weight 200.26 g/mol
Cat. No. B13065048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methylpyridin-4-yl)ethane-1-sulfonamide
Molecular FormulaC8H12N2O2S
Molecular Weight200.26 g/mol
Structural Identifiers
SMILESCC1=C(C=CN=C1)CCS(=O)(=O)N
InChIInChI=1S/C8H12N2O2S/c1-7-6-10-4-2-8(7)3-5-13(9,11)12/h2,4,6H,3,5H2,1H3,(H2,9,11,12)
InChIKeyCMAVGMPOULSYFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Methylpyridin-4-yl)ethane-1-sulfonamide: Chemical Profile


2-(3-Methylpyridin-4-yl)ethane-1-sulfonamide (CAS 1936371-67-3, molecular formula C8H12N2O2S, molecular weight 200.26 g/mol) is a pyridinyl-alkyl sulfonamide featuring a 3-methylpyridine moiety linked via an ethylene bridge to a primary sulfonamide group. It is classified as a versatile small-molecule screening compound and building block within the broader pyridinylsulfonamide class, which has been implicated in MALT1 paracaspase inhibition [1] and carbonic anhydrase modulation [2]. The compound is commercially available at ≥95% purity from multiple suppliers (e.g., Leyan, catalog number 2113898) but has not been the subject of extensive dedicated biological profiling in peer-reviewed literature [3]. This Evidence Guide evaluates its quantifiable differentiation against the three closest structural analogs—2-(pyridin-4-yl)ethane-1-sulfonamide, (3-methylpyridin-4-yl)methanesulfonamide, and 4-methylpyridine-3-sulfonamide—to inform scientific selection decisions.

Screening compound
Pyridinylsulfonamide scaffold for small-molecule screening libraries and fragment-based discovery
Pathway context
Reported relevance to MALT1 paracaspase and carbonic anhydrase isoform-selectivity studies
Building block utility
Ethylene-linked sulfonamide with 3-methyl substitution enables conformational sampling in hit expansion

Why 2-(3-Methylpyridin-4-yl)ethane-1-sulfonamide Cannot Be Swapped


Superficially, 2-(3-methylpyridin-4-yl)ethane-1-sulfonamide appears interchangeable with its des-methyl counterpart 2-(pyridin-4-yl)ethane-1-sulfonamide or the one-carbon-shorter (3-methylpyridin-4-yl)methanesulfonamide. The 3-methyl substituent on the pyridine ring alters the electronic distribution of the aromatic system and introduces a steric feature absent in the des-methyl analog, while the ethylene linker (two carbons) between the pyridine ring and the sulfonamide head group modulates rotational freedom, polar surface area, and lipophilicity in ways that directly affect target binding [1][2]. In carbonic anhydrase inhibition, the spatial relationship engineered by the adjacent (3,4) substitution pattern has been shown to dictate up to 23.3-fold isoform selectivity between hCA IX and hCA XII, demonstrating that scaffold geometry is a non-negotiable determinant of biological outcome rather than a mere synthetic convenience [2].

3-Methyl Absence of the methyl group (des-methyl analog) shifts electronic and steric profile, potentially altering target recognition
Ethylene linker Replacing with a direct-attachment or methylene linker restricts spatial orientation and hydrogen bond acceptor capacity
3,4-Substitution Positional isomers with different substitution patterns may disrupt reported isoform selectivity in carbonic anhydrase models

Differentiation Evidence vs. Closest Analogs


Computed Lipophilicity vs. Des-Methyl Analog

2-(3-Methylpyridin-4-yl)ethane-1-sulfonamide exhibits a computed XLogP3-AA of 0.2, which is 0.2874 log units higher than the des-methyl analog 2-(pyridin-4-yl)ethane-1-sulfonamide (XLogP = -0.0874), reflecting the lipophilicity contribution of the 3-methyl substituent [1]. Simultaneously, its topological polar surface area (TPSA) is 81.4 Ų, which is 8.35 Ų higher than the des-methyl analog (TPSA = 73.05 Ų), attributable to the additional methyl carbon altering the computed surface area distribution [1]. This combination of moderately increased logP with maintained low TPSA positions the compound in a distinct region of drug-like chemical space compared to its des-methyl counterpart.

Lipophilicity vs. des-methyl
Reported
ΔXLogP3-AA = +0.29
ΔTPSA = +8.35 Ų
May support cellular permeability context with maintained low polar surface area
Computed descriptors; des-methyl comparator XLogP = -0.09, TPSA = 73.05 Ų
Lipophilicity Medicinal Chemistry Scaffold Design

Hydrogen Bond Acceptor Count vs. Direct-Attachment Scaffolds

The ethylene linker in 2-(3-methylpyridin-4-yl)ethane-1-sulfonamide results in 4 hydrogen bond acceptor (HBA) atoms versus 3 HBA atoms in direct-attachment sulfonamides such as 3-methylpyridine-4-sulfonamide (CAS 1341290-55-8), as computed from the molecular formula C8H12N2O2S versus C6H8N2O2S [1]. The additional acceptor capacity arises from the sulfonamide oxygen atoms being spatially decoupled from the pyridine nitrogen, enabling simultaneous engagement with two distinct hydrogen bond donor hotspots in a protein binding site—a feature that direct-attachment sulfonamides cannot replicate due to geometric constraints.

HBA count vs. direct-attach
Reported
HBA = 4 vs. 3
Rotatable bonds: 3 vs. 1
Additional acceptor and flexibility may support fragment-based screening requiring dual-site engagement
Structural comparison with 3-methylpyridine-4-sulfonamide (CAS 1341290-55-8)
Hydrogen Bonding Pharmacophore Design Enzyme Inhibition

Ethylene vs. Methylene Linker Conformational Flexibility

2-(3-Methylpyridin-4-yl)ethane-1-sulfonamide possesses an ethylene (2-carbon) linker between the pyridine ring and the sulfonamide group, whereas its closest one-carbon homolog (3-methylpyridin-4-yl)methanesulfonamide (CAS 1851779-92-4) contains a methylene (1-carbon) linker . The ethylene linker introduces an additional rotatable bond (C-C single bond in the ethane chain) that is absent in the methylene analog, increasing the compound's accessible conformational space. SAR studies of pyridyl sulfonamides against T. cruzi demonstrated that the substitution pattern and spatial arrangement of the aryl ring relative to the sulfonamide group have a 'large impact on activity,' with the most potent analogs (EC50 = 5.4 μM) achieving selectivity indices >36 [1]. This indicates that the precise spatial relationship between the pyridine ring and the sulfonamide warhead is a critical determinant of target engagement and selectivity.

Ethylene vs. methylene linker
Class-level
ΔRotatable bonds = +1
Linker extension ~1.25 Å
Reported SAR suggests linker length influences target engagement; may improve pocket adaptation
Class-level inference from pyridyl sulfonamide T. cruzi SAR; no direct target data for this compound
Conformational Flexibility Linker Optimization Binding Pocket Adaptation

MALT1 Protease Inhibition Potential

Pyridinylsulfonamide compounds bearing an ethane-1-sulfonamide motif have been disclosed as inhibitors of MALT1 (mucosa-associated lymphoid tissue lymphoma translocation protein 1), a central regulator of NF-κB signaling in lymphocytes [1]. The patent literature establishes that pyridinylsulfonamide derivatives are pharmacologically active against MALT1, with structurally related thiazolopyridine-ethane-sulfonamide compounds demonstrating MALT1 inhibition with Ki values as low as 30-56 nM in biochemical assays [2]. In contrast, direct-attachment pyridine sulfonamides lacking an alkyl spacer (e.g., 3-methylpyridine-4-sulfonamide and 4-methylpyridine-3-sulfonamide) have not been reported in the MALT1 inhibitor patent landscape, suggesting that the ethane linker is a critical pharmacophoric element for MALT1 binding site engagement [1]. 2-(3-Methylpyridin-4-yl)ethane-1-sulfonamide retains this essential ethylene spacer while incorporating the 3-methyl substituent that provides additional lipophilic contacts, making it a chemically logical starting point for MALT1 inhibitor optimization.

MALT1 inhibition potential
Class-level
Ethane-sulfonamide motif
Patent-aligned scaffold
Scaffold retains pharmacophore found in reported MALT1 inhibitors; may support target engagement studies
No direct Ki available; inferred from patent US20240150365A1 and analog Ki = 30-56 nM
MALT1 Immuno-Oncology NF-κB Signaling Allosteric Inhibition

Conformational Diversity vs. Positional Isomer

Compared to its positional isomer 4-methylpyridine-3-sulfonamide (CAS 4847-33-0), 2-(3-methylpyridin-4-yl)ethane-1-sulfonamide demonstrates markedly different molecular descriptors that directly impact library design decisions: 3 rotatable bonds versus 1 rotatable bond, molecular weight of 200.26 versus 172.21 g/mol, and TPSA of 81.4 Ų versus approximately 81.43 Ų [1]. Despite nearly identical TPSA values, the tripling of rotatable bonds in the target compound translates to substantially greater three-dimensional conformational sampling, which is a critical parameter for fragment-based screening where rigid fragments often fail to identify binding pockets that require induced-fit adaptation [2]. In carbonic anhydrase drug design, the spatial relationship between the sulfonamide zinc-binding group and the 'tail' substituent has been identified as the principal determinant of isoform selectivity, with the adjacent (3,4) substitution pattern yielding up to 50-fold selectivity between hCA isoforms when an appropriate linker is employed [2].

Conform. diversity vs. isomer
Reported
Rotatable bonds: 3 vs. 1
MW: 200.26 vs. 172.21
Higher flexibility may support fragment library diversification for binding pockets requiring induced-fit
Compared to 4-methylpyridine-3-sulfonamide (CAS 4847-33-0); TPSA nearly identical
Fragment-Based Drug Discovery Chemical Diversity Library Design

Application Scenarios for 2-(3-Methylpyridin-4-yl)ethane-1-sulfonamide


MALT1 Inhibitor Hit-Finding & Lead Optimization

2-(3-Methylpyridin-4-yl)ethane-1-sulfonamide is warranted for procurement as a starting scaffold in MALT1 inhibitor programs based on its structural alignment with pyridinylsulfonamide MALT1 inhibitor patents (US20240150365A1) and the established activity of ethane-sulfonamide-containing analogs achieving Ki values of 30-56 nM against MALT1 protease [1][2]. The 3-methyl substituent provides additional lipophilic bulk (ΔXLogP = +0.2874 vs. des-methyl analog) for optimizing interactions with the allosteric binding pocket, while the ethylene linker enables the spatial orientation required for MALT1 paracaspase domain engagement [3].

Carbonic Anhydrase Isoform-Selective Inhibitor Design

The 3,4-substitution pattern of 2-(3-methylpyridin-4-yl)ethane-1-sulfonamide mirrors the pharmacophoric arrangement identified by Szafrański et al. (2025) as enabling up to 23.3-fold selectivity between the cancer-associated transmembrane isoforms hCA IX and hCA XII, with the 'tail approach' requiring a modifiable linker between the sulfonamide zinc-binding group and the selectivity-conferring substituent [1]. The ethylene spacer and 3-methyl group together provide a distinct starting geometry for introducing click-chemistry 'tails' at the pyridine 4-position, a strategy that has yielded KI values as low as 91 nM against hCA XII [1].

Fragment Library Diversification via Conformational Sampling

With 3 rotatable bonds and a TPSA of 81.4 Ų, 2-(3-methylpyridin-4-yl)ethane-1-sulfonamide occupies a distinct region of fragment chemical space compared to the 1-rotatable-bond direct-attachment pyridine sulfonamides (e.g., 4-methylpyridine-3-sulfonamide) that dominate commercial fragment libraries [1][2]. Its tripled conformational flexibility, combined with a molecular weight of 200.26 g/mol (within fragment rule-of-three guidelines), makes it suitable for fragment screening campaigns targeting proteins with deep or flexible binding pockets where rigid sulfonamide fragments systematically fail to produce hits [1].

Pyridyl Sulfonamide Optimization for Chagas Disease

The pyridyl sulfonamide chemotype has demonstrated validated anti-Trypanosoma cruzi activity, with lead compounds achieving EC50 values of 5.4 μM against intracellular amastigotes and selectivity indices >36 in L929 fibroblast cytotoxicity assays [1]. 2-(3-Methylpyridin-4-yl)ethane-1-sulfonamide provides an alternative scaffold geometry within this chemotype, with the ethylene linker offering spatial separation between the pyridine ring and sulfonamide that may be exploited to improve potency beyond the 5.4 μM benchmark reported for direct-attachment pyridyl sulfonamides [1][2].

Application
Selection Property
Validation Focus
MALT1 signaling pathway studies
Ethane-sulfonamide pharmacophore retention
MALT1 protease inhibition endpoint review
Carbonic anhydrase isoform-selectivity research
3,4-Substitution pattern context
hCA isoform selectivity endpoint interpretation
Fragment-based screening campaigns
Conformational flexibility (rotatable bonds)
Binding pocket adaptation screening
Trypanosoma cruzi antiparasitic screening
Pyridyl sulfonamide chemotype context
Intracellular amastigote endpoint review
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